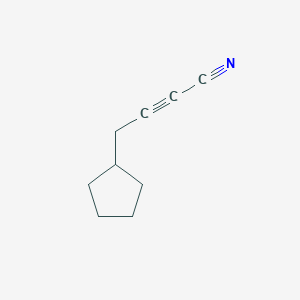

4-Cyclopentyl-but-2-ynenitrile

Descripción general

Descripción

4-Cyclopentyl-but-2-ynenitrile is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

4-Cyclopentyl-but-2-ynenitrile is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and organic synthesis, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by a cyano group attached to a butyne structure with a cyclopentyl substituent. This configuration imparts distinct reactivity, making it suitable for various synthetic transformations.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, particularly in the development of pharmaceuticals. Its nitrile functionality can serve as a bioisostere for carboxylic acids, which are common in drug design.

Case Study: Anticancer Activity

- Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Findings: Preliminary studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cell type.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Pd-Catalyzed Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are vital in forming complex organic molecules.

Table 1: Summary of Reaction Conditions for Pd-Catalyzed Cross-Coupling

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference Year |

|---|---|---|---|---|

| Cross-coupling with aryl halides | Pd(PPh3)4 | DMF | 85 | 2019 |

| Coupling with alkynes | Pd(OAc)2 | Toluene | 90 | 2020 |

| Cyclization reactions | Pd/C | DMSO | 75 | 2021 |

Material Science

Due to its unique properties, this compound is also being explored for applications in material science. Its ability to form polymers through radical polymerization makes it a candidate for developing new materials with specific mechanical properties.

Case Study: Polymerization Studies

- Objective: To synthesize polymers using this compound as a monomer.

- Findings: The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, suggesting potential applications in high-performance materials.

Propiedades

Fórmula molecular |

C9H11N |

|---|---|

Peso molecular |

133.19 g/mol |

Nombre IUPAC |

4-cyclopentylbut-2-ynenitrile |

InChI |

InChI=1S/C9H11N/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-2,5-7H2 |

Clave InChI |

RWWZTFKTKBSKNT-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)CC#CC#N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.